molecular formula C9H6ClFN2S B1414981 N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 1039314-85-6

N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No. B1414981
M. Wt: 228.67 g/mol
InChI Key: HEIYYWSTGMJUEJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine (NCTA) is a synthetic compound that has been used in the laboratory for a variety of purposes. NCTA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used in the development of novel drug delivery systems, as well as in the synthesis of pharmaceuticals and other organic compounds. In

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Screening : A study by Uwabagira, Sarojini, and Poojary (2018) reported the synthesis of a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, and its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum Uwabagira, Sarojini, & Poojary, 2018.

  • Novel Synthesis and Evaluation of Antibacterial Activity : Shiran et al. (2015) described the regioselective synthesis of fluorine-containing thiazole derivatives and evaluated their antibacterial activity against various bacteria Shiran et al., 2015.

  • Antimicrobial Screening of Derivatives : Badiger et al. (2013) synthesized derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine and evaluated their antimicrobial activity against bacteria and fungi Badiger et al., 2013.

Antioxidant Properties

  • In Vitro Antioxidant Properties : Jaishree et al. (2012) synthesized a series of novel thiazole derivatives and screened them for their in vitro antioxidant properties Jaishree et al., 2012.

Anti-Inflammatory Activity

  • Biological Evaluation for Anti-Inflammatory Activity : Suh et al. (2012) examined N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for anti-inflammatory activity, focusing on their role as 5-lipoxygenase inhibitors Suh et al., 2012.

Photodegradation Analysis

  • Photo-Degradation Study of Thiazole Compounds : Wu, Hong, and Vogt (2007) investigated the photo-degradation behavior of thiazole-containing compounds, highlighting the unique degradation pathways and the effect of structural elements on this process Wu, Hong, & Vogt, 2007.

Synthesis and Structural Analysis

  • Synthesis and Characterization : Studies such as those by Nadaf et al. (2019) and Yin et al. (2008) have focused on the synthesis and characterization of thiazole derivatives, providing insights into their crystal structures and molecular interactions Nadaf et al., 2019; Yin et al., 2008.

Corrosion Inhibition Studies

  • Corrosion Inhibition Performance : Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives to evaluate their performance as corrosion inhibitors for iron Kaya et al., 2016.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2S/c10-7-5-6(1-2-8(7)11)13-9-12-3-4-14-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIYYWSTGMJUEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=CS2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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